molecular formula C19H19N3O4 B2361362 Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate CAS No. 655248-76-3

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate

Cat. No.: B2361362
CAS No.: 655248-76-3
M. Wt: 353.378
InChI Key: QHGGHLADHCRTMO-UHFFFAOYSA-N
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Description

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then reacted with 4-aminobenzoic acid. The final step involves esterification to introduce the ethyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signal transduction pathways that regulate cell growth and division. This makes it a promising candidate for the development of targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its biological activity and pharmacokinetic properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties. The compound can be synthesized through a multi-step process involving the reaction of 6,7-dimethoxyquinazoline with ethyl 4-aminobenzoate. The general synthetic route involves:

  • Formation of the Quinazoline Core : The initial step typically involves the synthesis of the 6,7-dimethoxyquinazoline backbone from readily available starting materials.
  • Amine Coupling : The quinazoline derivative is then coupled with ethyl 4-aminobenzoate under suitable conditions to form the target compound.

Anticancer Properties

The biological activity of this compound has been primarily evaluated for its anticancer potential. Studies indicate that quinazoline derivatives exhibit inhibitory effects on various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. This compound has shown promising activity against specific RTKs associated with tumor growth.
  • Apoptosis Induction : Research has demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial activity. In vitro assays have indicated effectiveness against certain bacterial strains, although further investigations are necessary to fully characterize its spectrum of activity.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of this compound against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, confirming apoptotic cell death.

Case Study 2: Mechanistic Insights

Another study investigated the mechanism of action using Western blot analysis. It was found that treatment with this compound led to the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax), supporting its role in promoting apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityAssessed ModelObserved EffectReference
Anticancer (MCF-7 Cells)Breast Cancer Cell LineIC50 = 15 µM
Apoptosis InductionMCF-7 CellsIncreased sub-G1 phase
Antimicrobial ActivityVarious Bacterial StrainsEffective against S. aureus

Properties

IUPAC Name

ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-26-19(23)12-5-7-13(8-6-12)22-18-14-9-16(24-2)17(25-3)10-15(14)20-11-21-18/h5-11H,4H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGHLADHCRTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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